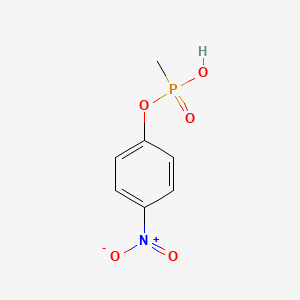

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester is an organic compound belonging to the class of nitrobenzenes. These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The chemical formula for this compound is C₇H₈NO₅P, and it has a molecular weight of 217.116 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-phosphonic acid mono-(4-nitro-phenyl) ester typically involves the esterification of methyl-phosphonic acid with 4-nitrophenol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity . Common reagents used in this synthesis include methyl-phosphonic dichloride and 4-nitrophenol, which react under controlled temperature and pH conditions to form the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product . The use of catalysts and automated control systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester can be hydrolyzed to yield methyl-phosphonic acid and 4-nitrophenol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for hydrolysis reactions . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include methyl-phosphonic acid, 4-nitrophenol, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl-phosphonic acid mono-(4-nitro-phenyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its action include the inhibition of phosphatases and other enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl-phosphonic acid mono-(4-nitro-phenyl) ester include:

- Phenoxy compounds

- Nitroaromatic compounds

- Phosphonic acid esters

- Organic phosphonic acids

Uniqueness

This compound is unique due to its specific combination of a phosphonic acid ester and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Biological Activity

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester (MPMPE) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of MPMPE, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H8N\O5P

- Molecular Weight : 217.11 g/mol

- Structure : MPMPE contains a phosphonic acid moiety with a nitrophenyl group, which may influence its biological interactions.

Synthesis

The synthesis of MPMPE typically involves the selective esterification of phosphonic acids. Various methodologies have been reported, including:

- Direct Esterification : Utilizing alkoxy group donors in the presence of solvents such as methyl tert-butyl ether (MTBE) at controlled temperatures.

- Coupling Reactions : Employing coupling reagents like DCC/DMAP to facilitate the formation of the ester bond under mild conditions.

Table 1 summarizes some synthetic routes and yields reported in literature.

| Methodology | Conditions | Yield (%) |

|---|---|---|

| Direct Esterification | MTBE, 30 °C, 24h | 84 |

| Coupling with DCC/DMAP | DMF solvent | 75 |

MPMPE exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been shown to inhibit alkaline phosphatase activity, which is crucial for hydrolyzing phosphate compounds in biological systems .

Antiviral and Anticancer Properties

Research indicates that MPMPE and similar phosphonate compounds can exhibit antiviral properties. For example, related compounds have shown promise in inhibiting HIV reverse transcriptase by acting as pronucleotides, which are converted into active nucleotide forms within cells .

In anticancer studies, MPMPE derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The efficacy of these compounds often correlates with their lipophilicity and stability in biological media .

Case Studies

- Antiviral Activity : A study demonstrated that diaryl nucleoside phosphates similar to MPMPE exhibited concentration-dependent anti-HIV activity, suggesting potential for further development as antiviral agents .

- Anticancer Activity : In vitro studies showed that modifications to the aryl groups in phosphonate esters could enhance their stability and biological activity against various cancer cell lines. MPMPE's structure allows for such modifications, potentially increasing its therapeutic efficacy .

Toxicity and Safety

While MPMPE shows promise in various therapeutic applications, its safety profile must be carefully evaluated. Preliminary studies indicate low toxicity levels; however, detailed toxicological assessments are necessary to ensure safe usage in clinical settings .

Properties

IUPAC Name |

methyl-(4-nitrophenoxy)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPXTXIEAOSJBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO5P |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.